molecular formula C8H9F3N2O3 B2862813 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid CAS No. 871478-30-7

4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid

Cat. No.: B2862813
CAS No.: 871478-30-7
M. Wt: 238.166
InChI Key: KCIGUBFLIUQBEZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid is a high-value fluorinated synthetic intermediate designed for advanced research and development . This compound integrates a 1-methyl-1H-imidazole heterocycle with a trifluoromethyl-hydroxy-butyric acid backbone, creating a unique scaffold with potential for exploring novel biological activities and reaction pathways . Its specific applications are rooted in its molecular structure, making it a candidate for use in medicinal chemistry programs, particularly in the synthesis of more complex molecules as a key building block . The presence of both the imidazole ring and multiple fluorine atoms is often sought in the development of pharmaceutical intermediates and agrochemicals, as these features can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity . As a specialized heterocyclic building block, it serves researchers in the fields of organic synthesis, materials science, and drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can access detailed structural information, including SMILES and InChI identifiers, to facilitate their experimental planning and computational modeling efforts .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-13-3-2-12-6(13)7(16,4-5(14)15)8(9,10)11/h2-3,16H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIGUBFLIUQBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid

  • Structural Differences : Replaces the 1-methylimidazole group with a trifluoromethyl moiety (C₅H₄F₆O₃) .
  • Crystal Packing : Forms O-H⋯O hydrogen-bonded carboxylate dimers and infinite C-H⋯O chains along the a-axis, enhancing thermal stability .
  • Applications : Serves as a model for studying fluorinated carboxylic acids’ supramolecular assembly, relevant to crystal engineering.

4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic Acid

  • Structural Differences : Lacks the methyl group on the imidazole ring (C₇H₇F₃N₂O₃; MW 224.14 g/mol) .

3-(1-Benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid

  • Structural Differences : Substitutes the methyl group with a benzyl moiety (C₁₄H₁₃F₃N₂O₃) .
  • Physicochemical Impact : The benzyl group increases steric bulk and aromaticity, likely enhancing π-π stacking interactions and reducing aqueous solubility compared to the methyl analog .

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid

  • Structural Differences : Incorporates a nitro-substituted benzimidazole core (C₁₂H₈F₃N₃O₄) .

Comparative Analysis of Key Properties

Property 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid 4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic Acid
Molecular Weight (g/mol) 238.06 232.08 224.14
Hydrogen Bonding O-H⋯O (carboxyl), C-H⋯O (imidazole) O-H⋯O (dimer), C-H⋯O (chain) O-H⋯O, N-H⋯O (imidazole)
Solubility Moderate (polar aprotic solvents) Low (nonpolar solvents) High (aqueous/polar solvents)
Synthetic Complexity High (requires imidazole functionalization) Moderate (direct fluorination) Moderate (imidazole synthesis)

Key Findings:

  • Fluorine Content : The trifluoromethyl group in the trifluoromethyl analog () enhances hydrophobicity but reduces hydrogen-bonding diversity compared to imidazole-containing analogs .
  • Imidazole Role: Methyl substitution on the imidazole (CAS 871478-30-7) balances lipophilicity and hydrogen-bonding capacity, making it more versatile in drug design than non-methylated (CAS 1211096-65-9) or benzylated (CAS 1197579-69-3) variants .

Biological Activity

4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid (CAS: 871478-30-7) is a compound of interest due to its unique trifluoromethyl group and imidazole moiety, which may confer significant biological activity. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N2O3, with a molecular weight of approximately 238.17 g/mol. The structure features a trifluoromethyl group that enhances lipophilicity and potentially increases bioactivity.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. Analogous compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance their activity by increasing the compound's ability to penetrate bacterial cell walls .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleMRSA0.5 μg/mL
Pyrrole Benzamide DerivativesStaphylococcus aureus3.12 - 12.5 μg/mL
4,4,4-Trifluoro-3-hydroxy...E. coliNot yet established

Anticancer Potential

The anticancer properties of imidazole derivatives have been well-documented. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
In a study evaluating the cytotoxic effects of various imidazole derivatives on cancer cell lines (MCF-7, HepG2), certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. The mechanism was attributed to thymidylate synthase inhibition, crucial for DNA synthesis .

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (μM)
DoxorubicinMCF-71.2
Compound AMCF-71.1
Compound BHepG21.4

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.
  • Disruption of Bacterial Membranes : Enhancing membrane permeability leading to cell lysis.

Q & A

Q. Table 1: Predicted Collision Cross-Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]+^+239.06381152.4
[M+Na]+^+261.04575157.5
[M-H]^-237.04925144.6
Source:

Advanced: What experimental strategies mitigate challenges in synthesizing high-purity batches of this compound?

Methodological Answer:
Common challenges include side reactions (e.g., imidazole alkylation) and purification difficulties due to polar functional groups. Strategies involve:

  • In Situ Monitoring: Use thin-layer chromatography (TLC) or inline FTIR to track reaction progress.
  • Advanced Purification: Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to enhance resolution of polar impurities.
  • Stability Testing: Pre-screen intermediates under varying pH (3–9) to identify degradation-prone steps .

Advanced: How can researchers assess the compound’s stability under physiological pH conditions?

Methodological Answer:
Design a pH-dependent stability assay:

Buffer Preparation: Prepare solutions at pH 2 (stomach mimic), 7.4 (blood), and 9 (intestinal).

Incubation: Dissolve the compound in each buffer (1 mg/mL) and incubate at 37°C.

Analysis: Use HPLC-UV at 254 nm to quantify degradation products over 24–72 hours.

  • Key Metrics: Half-life (t1/2t_{1/2}) and degradation pathways (e.g., hydrolysis of the trifluoromethyl group or imidazole ring oxidation) .

Advanced: What methodologies elucidate the mechanism of action in enzyme inhibition studies?

Methodological Answer:
To study interactions with target enzymes (e.g., kinases or metalloproteases):

  • Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to model binding poses, focusing on hydrogen bonding between the imidazole ring and catalytic residues.
  • Enzyme Assays: Measure IC50_{50} values via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for matrix metalloproteases).
  • Mutagenesis: Introduce point mutations (e.g., His → Ala in active sites) to validate binding hypotheses .

Advanced: How are contradictions between computational models and crystallographic data resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., trifluoromethyl group rotation) or crystal packing forces. Resolution steps:

Refinement: Apply SHELXL with anisotropic displacement parameters to account for fluorine disorder .

DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to identify conformational flexibility.

Cross-Validation: Validate hydrogen-bonding networks using IR spectroscopy (stretching frequencies for O-H and N-H) .

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